3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline
Overview
Description
3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline: is an organic compound with the molecular formula C15H14Cl3NO and a molecular weight of 330.64 g/mol . This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline typically involves the reaction of 3,4-dichloroaniline with 4-chloro-3-methylphenol in the presence of a suitable base and solvent . The reaction conditions often include heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of specialized equipment and optimized reaction parameters ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents like hydrogen gas and a suitable catalyst.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted aniline derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action for 3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 3,4-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness: 3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline is unique due to its specific substitution pattern and the presence of both aniline and phenoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
3,4-dichloro-N-[2-(4-chloro-3-methylphenoxy)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3NO/c1-10-8-12(3-5-13(10)16)20-7-6-19-11-2-4-14(17)15(18)9-11/h2-5,8-9,19H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGKWMUMNHASRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNC2=CC(=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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